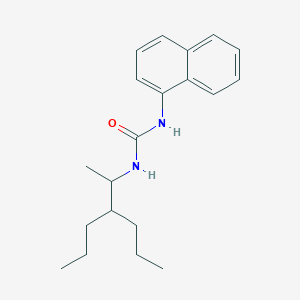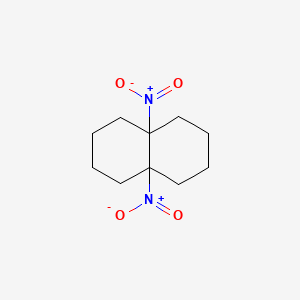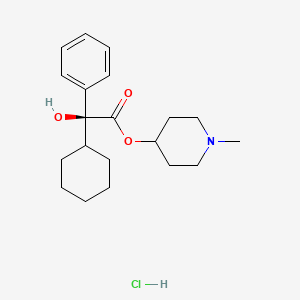![molecular formula C13H10N2O2 B14656567 2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid CAS No. 42974-26-5](/img/structure/B14656567.png)
2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a Schiff base linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid typically involves the condensation reaction between 4-pyridinecarboxaldehyde and 2-aminobenzoic acid. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The Schiff base linkage allows for potential coordination with metal ions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
[(E)-[(pyridin-2-yl)methylidene]amino]thiourea: This compound features a similar Schiff base linkage but with a thiourea moiety instead of a benzoic acid.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound has a pyrimidine ring in place of the Schiff base linkage.
Uniqueness: 2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid is unique due to its combination of a benzoic acid moiety and a pyridine ring linked through a Schiff base
Propiedades
Número CAS |
42974-26-5 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(pyridin-4-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-9H,(H,16,17) |
Clave InChI |
GJEIMIBDUVUVEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)


stannane](/img/structure/B14656516.png)

![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)






